11alpha-Acetoxyprogesterone

Übersicht

Beschreibung

11alpha-Acetoxyprogesterone is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82850. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

11alpha-Acetoxyprogesterone, also known as 11alpha-Hydroxyprogesterone Acetate, is a progestogen, a class of hormones that includes progesterone . The primary targets of progestogens are progesterone receptors (PR), which are found in various tissues, especially in epithelial and hematopoietic cells . Progesterone receptors play a crucial role in the reproductive system, participating in the development and sexual maturation of the reproductive organs and orchestrating the menstrual cycle .

Mode of Action

The interaction of this compound with its targets involves binding and activating its nuclear receptor, PR . This activation plays an important part in the signaling of stimuli that maintain the endometrium during its preparation for pregnancy . The binding of progestogens to PR can lead to a conformational change and release of heat shock proteins .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those of other progestogens. Progestogens are involved in the “backdoor pathway” of androgen synthesis . This pathway starts with 21-carbon (C21) steroids, also known as pregnanes, and involves a step called “5α-reduction”.

Pharmacokinetics

Progestogens in general have different absorbative properties and different bioavailabilities . For example, progesterone itself has a bioavailability of less than 5%, while other progestogens can have higher bioavailability . The bioavailability of a compound impacts its effectiveness, as it determines how much of the compound is absorbed and reaches its site of action.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of other progestogens. Progestogens, through their interaction with progesterone receptors, can influence cell growth, wound repair, tumorigenesis, inflammation, and neurodevelopment . They can also suppress the hypothalamic-pituitary axis, an effect which mainly accounts for the contraceptive effect of some progestogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary behavior is a modifiable factor that has been shown to be impactful in cardiovascular disease and preeclampsia . The emerging field of nutrigenomics links diet with the gene expression of known pathways such as oxidative stress and inflammation via microbiome-mediated metabolites and could serve as one potential avenue of therapeutic targets for preeclampsia .

Biochemische Analyse

Biochemical Properties

It is known that steroids like 11alpha-Acetoxyprogesterone can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions . The nature of these interactions often depends on the specific structure and functional groups of the steroid molecule.

Molecular Mechanism

Steroids typically exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Steroids are typically involved in complex metabolic pathways, interacting with various enzymes and cofactors

Transport and Distribution

Steroids are typically transported and distributed via specific transporters or binding proteins . Future studies could investigate the specific transporters or binding proteins that interact with this compound.

Subcellular Localization

Steroids can be localized to specific compartments or organelles based on targeting signals or post-translational modifications

Biologische Aktivität

11alpha-Acetoxyprogesterone is a synthetic derivative of progesterone, a steroid hormone that plays a crucial role in various biological processes. This article explores its biological activity, including its antifungal properties, effects on skin conditions, and potential therapeutic applications.

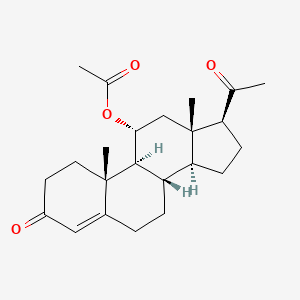

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 372.51 g/mol. It is characterized by an acetoxy group at the 11th carbon position, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H32O4 |

| Molecular Weight | 372.51 g/mol |

| Chemical Structure | Chemical Structure |

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties. Its mechanism involves binding to high-affinity progesterone receptors present in fungal cell membranes, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels, which are critical for fungal growth regulation.

- Case Study : In a study evaluating the antifungal activity against Candida albicans and Rhizopus nigricans, it was found that this compound effectively inhibited fungal growth by disrupting cAMP signaling pathways, which are essential for nutrient response and growth regulation .

Effects on Skin Conditions

This compound has been explored for its potential benefits in treating various skin disorders, particularly acne and androgenetic alopecia. Clinical trials have shown promising results regarding its efficacy in reducing acne lesions and excessive oiliness.

- Clinical Trial Findings :

- A double-blind study involving 9 participants (5 women and 4 men) suffering from acne vulgaris indicated that topical application of a cream containing 1.4% this compound resulted in noticeable improvement within 8 to 10 days. After continued treatment for 15 to 20 days, participants reported significant reductions in acne lesions without any observed side effects .

| Condition | Treatment | Results |

|---|---|---|

| Acne vulgaris | Topical cream (1.4% concentration) | Significant reduction in lesions |

| Androgenetic alopecia | Topical application | Improvement in hair density |

Hormonal Effects and Therapeutic Applications

As a progestin, this compound may have implications in hormone replacement therapies and contraceptive methods. Its effects on hormonal balance can be beneficial in managing conditions like endometriosis or as part of hormone therapy for transgender individuals.

Wissenschaftliche Forschungsanwendungen

Hormonal Therapies

Contraceptive Use

11alpha-Acetoxyprogesterone is closely related to medroxyprogesterone acetate (MPA), which is widely used in contraceptive formulations. MPA has been shown to be highly effective in preventing pregnancy and is administered via injection every 12 weeks. It offers several advantages, including a reduced risk of endometrial cancer and minimal drug interactions compared to other hormonal contraceptives .

Menopausal Hormone Therapy

In hormone replacement therapy (HRT), this compound can be combined with estrogen to mitigate the risks associated with unopposed estrogen therapy, such as endometrial hyperplasia. However, studies have indicated potential risks, including increased chances of breast cancer and cardiovascular events when used in conjunction with estrogen .

Cosmetic Applications

Dermatological Treatments

Research has demonstrated that this compound exhibits beneficial effects in treating skin conditions such as acne vulgaris and androgenetic alopecia. Clinical trials involving a cream containing 1.4% of the compound showed significant reductions in acne lesions within 8 to 10 days of application . The compound's anti-inflammatory properties may contribute to its efficacy in skin care formulations.

Hair Care Products

The compound has also been explored for its potential in hair care products aimed at treating excessive oiliness and promoting hair growth. Formulations can include lotions and emulsions that leverage its hormonal activity to address scalp conditions effectively .

Biotransformation Studies

Microbial Transformation

Recent studies have focused on the microbial biotransformation of this compound by endophytic fungi. For instance, research demonstrated that the fungus Phyllosticta sp. could biotransform this compound into derivatives with potential cytotoxic activity against cancer cells . This highlights the compound's versatility and potential for developing new therapeutic agents through microbial processes.

Table 1: Summary of Applications

Case Studies

- Acne Treatment Study : In a clinical trial involving nine participants (five women and four men), a cream containing this compound was applied daily. Results showed a noticeable improvement in acne lesions after just over a week, with no reported side effects, indicating its potential as an effective topical treatment .

- Biotransformation Research : A study on the microbial transformation of this compound revealed that derivatives produced by Phyllosticta sp. exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development through natural product chemistry .

Eigenschaften

IUPAC Name |

[(8S,9S,10R,11R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-13(24)18-7-8-19-17-6-5-15-11-16(26)9-10-22(15,3)21(17)20(27-14(2)25)12-23(18,19)4/h11,17-21H,5-10,12H2,1-4H3/t17-,18+,19-,20+,21+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRPVTXREVYBHT-ZQEATNLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945343 | |

| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2268-98-6 | |

| Record name | 11.alpha.-Acetoxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11.alpha.-Acetoxyprogesterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,20-Dioxopregn-4-en-11-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.